Cas no 40451-58-9 (Acridinium,3,6-diamino-2,7,10-trimethyl-)
40451-58-9 structure
Product Name:Acridinium,3,6-diamino-2,7,10-trimethyl-
Numero CAS:40451-58-9
MF:C16H18ClN3
MW:287.787222385406
CID:332248
PubChem ID:38475
Update Time:2025-04-19
Acridinium,3,6-diamino-2,7,10-trimethyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Acridinium,3,6-diamino-2,7,10-trimethyl-
- 2,7,10-trimethylacridine-3,6-diamine chloride
- C.I. BASIC YELLOW 5
- DTXSID101347583
- TRISULFON CUTCH
- CI 46035
- 3,6-diamino-2,7,10-trimethylacridin-10-ium chloride
- Corioflavin GG
- 2,7,10-trimethylacridin-10-ium-3,6-diamine;chloride
- 3,6-Diamino-2,7,10-trimethylacridinium chloride
- Basic Yellow 5
- AKOS024340964
- Aurophosphine 4G
- Flavophosphine R
- NS00045991
- 07BP340B4T
- EINECS 229-224-9
- NSC 73411
- C.I. 46035
- ACRIDINIUM, 3,6-DIAMINO-2,7,10-TRIMETHYL-, CHLORIDE
- NSC73411
- 40451-58-9
- 12768-83-1
- NSC-73411
- 10-Methylacridinium Yellow
- Corioflavine G
- Patent Phosphine G
- Corioflavine R
- 3,6-Diamino-2,7-dimethyl-10-methylacridinium chloride
- Q27236293
- 6441-73-2
- Acridinium,6-diamino-2,7,10-trimethyl-, chloride
- Corioflavine GGR
- UNII-07BP340B4T
- TERTRODIRECT BROWN CAB
- Acridinium, 3,6-diamino-2,7,10-trimethyl-, chloride (1:1)
- Aurophosphine G
-
- Inchi: 1S/C16H17N3.ClH/c1-9-4-11-6-12-5-10(2)14(18)8-16(12)19(3)15(11)7-13(9)17;/h4-8H,1-3H3,(H3,17,18);1H
- Chiave InChI: ADAOOVVYDLASGJ-UHFFFAOYSA-N
- Sorrisi: [Cl-].[N+]1(C)C2C=C(C(C)=CC=2C=C2C=C(C)C(=CC=12)N)N
Proprietà calcolate
- Massa esatta: 287.118925
- Massa monoisotopica: 287.118925
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 20
- Conta legami ruotabili: 0
- Complessità: 302
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 55.9
Proprietà sperimentali
- Punto di ebollizione: °Cat760mmHg
- Punto di infiammabilità: °C
Acridinium,3,6-diamino-2,7,10-trimethyl- Letteratura correlata
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
40451-58-9 (Acridinium,3,6-diamino-2,7,10-trimethyl-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso